N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Beschreibung
This compound is a structurally complex ethanediamide derivative featuring a 1,3-benzodioxole moiety at the N-terminus and a substituted piperazine-ethyl group at the N′-terminus.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-26-9-11-27(12-10-26)19(16-3-6-18(30-2)7-4-16)14-24-22(28)23(29)25-17-5-8-20-21(13-17)32-15-31-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDXJHFBBBZHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and 4-methoxyphenyl derivatives. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide structure. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide might be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs.
Medicine
In medicine, this compound could be investigated for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from the literature, emphasizing key structural differences and their implications:
*Calculated based on structural similarity; †Estimated using ChemDraw.
Key Structural and Functional Insights:
Piperazine Modifications :
- The 4-methylpiperazine in the target compound and Analog 2 may reduce polarity compared to 4-phenylpiperazine (Analog 3) or 4-(4-fluorophenyl)piperazine (Analog 1) . Phenyl-substituted piperazines are often associated with enhanced receptor binding in CNS-targeting agents.
- The fluorine in Analog 1’s piperazine group could improve metabolic stability by resisting oxidative degradation .
Aromatic Substituent Effects :
- The 4-methoxyphenyl group in the target compound increases lipophilicity relative to Analog 3’s 2-fluorophenyl , which may influence blood-brain barrier permeability.
- Chlorine in Analog 2 introduces steric and electronic effects that could enhance interactions with hydrophobic binding pockets .
Terminal Group Variations: The tetrahydrofuran-methyl group in Analog 1 likely improves aqueous solubility compared to the target compound’s simpler ethanediamide terminus .
Methodological Considerations
Structural comparisons were inferred using crystallographic software (e.g., SHELXL for refinement and WinGX/ORTEP for visualization ). While experimental data (e.g., binding affinities, pharmacokinetics) are absent in the provided evidence, substituent trends align with established principles in medicinal chemistry, such as halogenation for stability and aromatic groups for receptor targeting.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole moiety. A common approach includes:
- Step 1 : Preparation of the benzodioxol-5-yl intermediate via coupling with oxalyl chloride or activated esters (e.g., using EDC/HOBt) .
- Step 2 : Introduction of the 4-methoxyphenyl and 4-methylpiperazine groups via nucleophilic substitution or reductive amination. Solvents like DMF or DMSO are critical for stabilizing intermediates .
- Step 3 : Final amide bond formation under controlled pH and temperature to minimize side reactions .
Methodological Note : Optimize yield (>60%) via HPLC monitoring and purity (>95%) using recrystallization or column chromatography .
Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignment?
- Core Techniques :
- NMR : and NMR confirm amide linkages, benzodioxole aromaticity, and piperazine/methoxyphenyl substituents .
- HRMS : Validates molecular formula (e.g., C₂₃H₂₆N₄O₅) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the ethylenediamide backbone .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals in the piperazine region .
Advanced: What computational strategies predict the compound’s biological targets, and how are molecular dynamics (MD) simulations applied?
- Docking Studies : Screen against malaria targets (e.g., falcipain-2/3) using AutoDock Vina. The benzodioxole and piperazine groups show strong binding to cysteine protease active sites .
- MD Simulations : Microsecond-scale simulations (e.g., GROMACS) reveal stable interactions with falcipain-2’s catalytic dyad (Cys42 and His174), validated by RMSD and hydrogen bond analysis .
Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states of the piperazine nitrogen under physiological pH .
Advanced: How do in vivo models validate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Mouse Models : Administer 50 mg/kg (oral/IP) to assess brain permeability (critical for CNS targets). LC-MS/MS quantifies plasma/tissue concentrations .
- PD Markers : Measure cognitive improvement (e.g., Morris water maze) or parasite load reduction (malaria models) .
Challenge : Low solubility may require formulation with cyclodextrins or nanoemulsions .
Advanced: How does this compound compare structurally and functionally to analogs like quinolinyl oxamide derivatives (QODs)?
-
Structural Comparison :
-
Functional Insight : The 4-methylpiperazine group enhances blood-brain barrier penetration compared to QODs .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Case Example : If in vitro IC₅₀ for enzyme inhibition is low (nM range) but in vivo efficacy is weak:
Advanced: How is the compound’s selectivity for target vs. off-target receptors assessed?
- Panel Screening : Test against GPCRs (e.g., serotonin, dopamine receptors) due to the piperazine moiety’s promiscuity .
- Cryo-EM : Resolve binding modes to off-targets like 5-HT₂A .
- Safety Margin : Calculate ratio of IC₅₀ for primary target vs. hERG channel inhibition (cardiotoxicity risk) .
Advanced: What chemical modifications improve solubility without compromising activity?
- Modification Strategies :
- Introduce PEGylated side chains on the piperazine nitrogen .
- Replace methoxyphenyl with polar groups (e.g., sulfonamides) .
- Validation : Measure logP (target <3) and aqueous solubility (≥50 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
